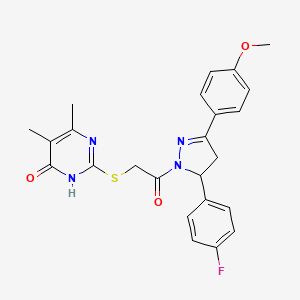

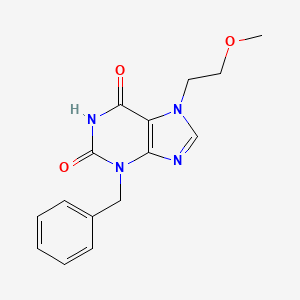

![molecular formula C21H16N4O3S B3018995 N-1,3-苯并二氧杂环-5-基-2-[(7-苯基-5H-吡咯并[3,2-d]嘧啶-4-基)硫代]乙酰胺 CAS No. 1251698-09-5](/img/structure/B3018995.png)

N-1,3-苯并二氧杂环-5-基-2-[(7-苯基-5H-吡咯并[3,2-d]嘧啶-4-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide is a synthetic molecule that may be designed to interact with biological targets. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions with biological systems. For instance, the first paper discusses 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as ligands for the Peripheral Benzodiazepine Receptor (PBR), which suggests that the compound might also interact with similar receptors or enzymes .

Synthesis Analysis

The synthesis of related compounds involves the careful selection of substituents to achieve desired biological activity. For example, the first paper reports on the synthesis of acetamide derivatives with varying substituents to evaluate their selectivity for PBR . Similarly, the second paper describes the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives to inhibit Src kinase, indicating that the synthesis of such compounds requires precise control over the chemical structure to target specific biological pathways .

Molecular Structure Analysis

The molecular structure of compounds can greatly influence their biological activity. The third paper provides an example of how solid-state characterization and single-crystal structure analysis are used to understand the molecular structure of N-benzodiazolyl acetamide derivatives . This type of analysis is crucial for the compound as well, as the molecular conformation, crystal packing, and hydrogen bonding patterns can affect its stability and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their molecular structure. Although the papers do not directly address the chemical reactions of the specific compound, they do highlight the importance of understanding the structure-activity relationship. For instance, the second paper's focus on the role of the pyridine ring and N-benzyl substitution in kinase inhibition suggests that similar structural features in the compound may also be critical for its chemical reactivity and biological function .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The third paper's use of techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry to characterize the physical properties of N-benzodiazolyl acetamide derivatives provides a framework for analyzing the properties of the compound . These properties are important for determining the compound's suitability for further development as a pharmaceutical agent.

科学研究应用

抗叶酸和抗肿瘤应用

该化合物属于参与设计和合成衍生物的一类,这些衍生物可作为二氢叶酸还原酶 (DHFR) 等酶的抑制剂,在癌症治疗策略中发挥重要作用。例如,吡咯并[2,3-d]嘧啶的衍生物(一种与所述化合物相似的核心结构)已被合成作为潜在的 DHFR 抑制剂和抗肿瘤剂。这些化合物在培养的几种肿瘤细胞中显示出优异的抑制活性和显着的效力,突出了它们在癌症治疗中的潜力 (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

另一项相关研究重点关注经典抗叶酸,已显示出对人 DHFR 和人胸苷酸合成酶 (TS) 的有效抑制活性,表明在双靶点抗肿瘤策略中取得了重大进展。这些发现支持探索吡咯并[2,3-d]嘧啶衍生物的双重抑制能力,为开发更有效的抗肿瘤剂提供了途径 (Gangjee, Lin, Kisliuk, & McGuire, 2005).

抗微生物应用

- 已评估所讨论化合物的衍生物的抗菌活性。例如,已经合成并测试了新型噻吩并嘧啶连接的罗丹明衍生物的体外抗菌活性,对各种细菌菌株显示出有效性。这突出了此类化合物在解决细菌感染及其抗肿瘤潜力方面的多功能性 (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

激酶抑制活性

- 某些衍生物还表现出激酶抑制活性,特别是针对 Src 激酶,Src 激酶参与调节各种细胞过程(包括增殖、分化和存活)的信号通路。该领域的研究可以导致针对 Src 激酶相关的疾病(如癌症和骨骼疾病)的靶向治疗的开发 (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).

未来方向

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S/c26-18(25-14-6-7-16-17(8-14)28-12-27-16)10-29-21-20-19(23-11-24-21)15(9-22-20)13-4-2-1-3-5-13/h1-9,11,22H,10,12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEROUUUNSKGFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)

![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)